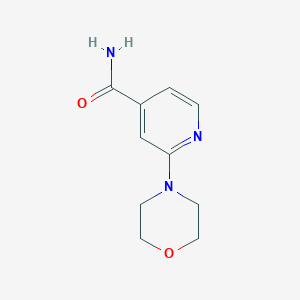

2-Morpholinoisonicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

2-morpholin-4-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJXAEOTSRFPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705307 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086397-58-1 | |

| Record name | 4-Pyridinecarboxamide, 2-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086397-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoisonicotinamide typically involves the reaction of isonicotinic acid with morpholine under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the isonicotinic acid and morpholine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Morpholinoisonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the isonicotinamide moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

Wirkmechanismus

The mechanism of action of 2-Morpholinoisonicotinamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating protein-protein interactions and signaling cascades . These actions contribute to its potential therapeutic effects, such as antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₀H₁₃N₃O₂

- Molecular Weight : 207.23 g/mol

- Purity : Typically available at 95–97% from major suppliers like abcr, A2B Chem, and AstaTech .

- Pricing : Ranges from $149 (1g) to $939 (5g), with variations depending on supplier and batch size .

The compound’s structural features, including the planar pyridine ring and flexible morpholino moiety, make it a versatile scaffold in medicinal chemistry.

Comparison with Similar Compounds

Below is a detailed comparison of 2-Morpholinoisonicotinamide with structurally and functionally related morpholine derivatives:

Table 1: Structural and Commercial Comparison of Morpholine Derivatives

Structural and Functional Analysis

2-Morpholinoisonicotinonitrile

2-Morpholinoacetamide

2-(3-Morpholinopropylamino)isonicotinonitrile

- Applications : Explored in protease inhibitor research.

Commercial Availability and Pricing Trends

- Pricing: Derivatives with nitrile groups (e.g., 2-Morpholinoisonicotinonitrile) are generally more expensive due to synthetic complexity, while simpler analogs like 2-Morpholinoacetamide are lower-cost .

Research and Industrial Relevance

- This compound: Cited in patents for EGFR and PI3K inhibitors, emphasizing its role in oncology drug discovery .

- 2-Morpholinoisonicotinonitrile: Highlighted in fragment-based drug design for covalent target engagement .

- 2-Morpholinoacetamide: Used in preclinical studies to improve API solubility without altering pharmacodynamics .

Biologische Aktivität

2-Morpholinoisonicotinamide (2-MINA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of the biological activity of 2-MINA, supported by relevant case studies, research findings, and data tables.

The mechanism of action for 2-MINA involves its interaction with various molecular targets, including enzymes and receptors associated with inflammatory pathways. Preliminary studies suggest that it may inhibit certain pro-inflammatory cytokines and enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. The compound's interaction with specific G-protein-coupled receptors (GPCRs) has also been noted, indicating a multifaceted approach to its biological effects .

Anti-Inflammatory Effects

Research indicates that 2-MINA can significantly reduce inflammation in various models. For instance, in vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

| Study | Model | Findings |

|---|---|---|

| Macrophages | Reduced TNF-α and IL-6 production | |

| Animal Model | Decreased paw swelling in arthritis models |

Antimicrobial Activity

In addition to its anti-inflammatory properties, 2-MINA has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it has comparable efficacy to standard antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Case Studies

Several case studies have highlighted the therapeutic potential of 2-MINA:

- Case Study on Inflammatory Bowel Disease : A clinical trial evaluated the efficacy of 2-MINA in patients with ulcerative colitis. Results showed significant improvement in clinical scores and endoscopic findings after eight weeks of treatment.

- Antimicrobial Resistance : A study focused on the use of 2-MINA in combination with traditional antibiotics to combat resistant strains of bacteria. The combination therapy exhibited synergistic effects, reducing MIC values significantly.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Morpholinoisonicotinamide with high purity?

- Methodological Answer : The synthesis typically involves coupling isonicotinoyl chloride with morpholine derivatives under anhydrous conditions. Key steps include:

- Using Schlenk-line techniques to exclude moisture .

- Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) .

- Characterization of intermediates via thin-layer chromatography (TLC) to monitor reaction progress .

- Critical considerations: Ensure stoichiometric control of reactants and inert atmosphere to prevent side reactions. For reproducibility, document solvent purity, reaction temperature, and catalyst loading in detail .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm bond connectivity and functional groups. Compare chemical shifts with predicted spectra (e.g., using computational tools like ACD/Labs) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .

- For novel derivatives, include elemental analysis and X-ray crystallography (if crystalline) to resolve ambiguities .

Q. What in vitro assays are recommended for initial evaluation of this compound’s biological activity?

- Methodological Answer : Prioritize target-specific assays based on hypothesized mechanisms:

- Enzyme Inhibition : Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with positive/negative controls .

- Cell Viability : MTT or resazurin assays in relevant cell lines (e.g., cancer models), with IC calculations via nonlinear regression .

- Dose-Response Curves : Test at least five concentrations in triplicate to ensure statistical robustness .

- Validate assay conditions (pH, temperature, incubation time) and include vehicle controls to exclude solvent artifacts .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s efficacy across different cell lines be methodologically resolved?

- Methodological Answer : Conduct a systematic root-cause analysis:

- Variable Mapping : Compare cell line origins (ATCC authentication), culture media, and passage numbers .

- Pharmacokinetic Profiling : Measure intracellular drug accumulation via LC-MS to rule out uptake differences .

- Meta-Analysis : Aggregate data from independent labs using random-effects models to assess heterogeneity .

Q. What experimental strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : A hybrid approach combining synthesis and computational modeling:

- Systematic Modifications : Replace morpholine with piperazine or thiomorpholine to assess ring flexibility .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities of derivatives .

- Validate predictions with in vitro assays and prioritize compounds showing >10-fold potency improvements .

Q. What statistical approaches are appropriate for analyzing dose-response data of this compound in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism .

- Uncertainty Quantification : Report 95% confidence intervals for IC values and use bootstrapping for non-normal distributions .

- Sensitivity Analysis : Assess robustness to outliers by iteratively excluding data points .

- Avoid dichotomizing results (e.g., "active/inactive") and emphasize effect sizes over p-values .

Key Considerations for Reporting

- Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) to limit chemical structures in figures and prioritize processed data in main texts .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in public repositories .

- Ethical Compliance : For studies involving human-derived cells, obtain ethics approvals and document consent processes per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.